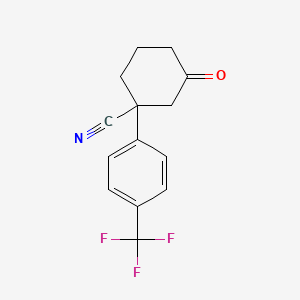![molecular formula C15H25NO4 B13097715 2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is a chemical compound with the molecular formula C15H25NO4. It is a spirocyclic compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The spirocyclic structure is then formed through a series of cyclization reactions. Common reagents used in the synthesis include tert-butyl dicarbonate (Boc2O) for the protection step and various cyclization agents to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger production. This would include the use of large-scale reactors and purification systems to ensure the compound is produced in high purity and yield.
化学反应分析
Types of Reactions
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The spirocyclic structure allows it to interact uniquely with biological targets, potentially leading to novel therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
- 6-Amino-2-Boc-2-azaspiro[4.5]decane
Uniqueness
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable in various research and industrial applications.
属性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)7-5-4-6-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
InChI 键 |
CXGAVFUMLUXEOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
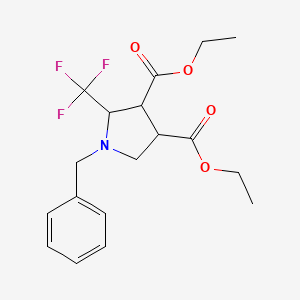
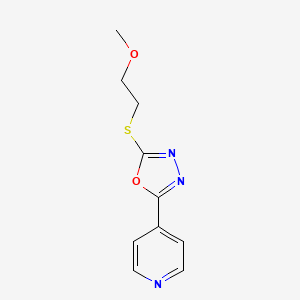
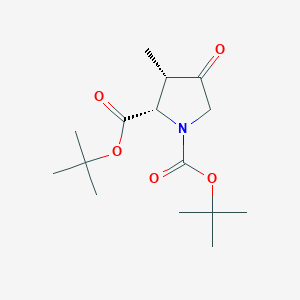
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
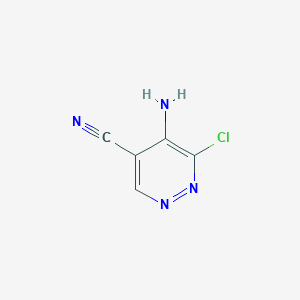
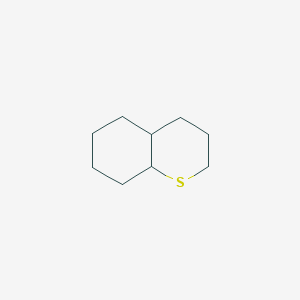

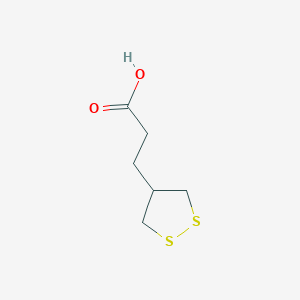

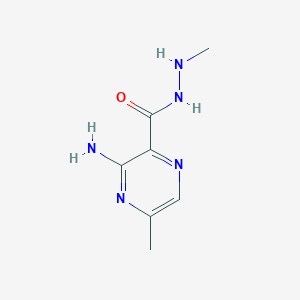
![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
